2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate
Overview
Description
“2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate” is a chemical compound. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Scientific Research Applications
Corrosion Inhibition : Imidazolium tetrafluoroborates, including compounds similar to 2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate, have been tested as corrosion inhibitors for carbon steel in acidic solutions. These ionic liquids showed good inhibition efficiencies, suggesting potential applications in protecting metals from corrosion (Deyab, Zaky, & Nessim, 2017).
Synthesis and Mechanism Studies : Research on similar imidazolium tetrafluoroborate compounds has contributed to understanding the synthesis and mechanisms of Tröger's bases, which are significant in organic chemistry (Wan et al., 2010).
Crystal Structure Analysis : Studies have been conducted on the crystal structure of related ionic liquids, revealing insights into molecular interactions and structural properties, which are critical in materials science (Junge et al., 2012).
Liquid Clathrate Formation : Imidazolium tetrafluoroborates have been found to form liquid clathrates with aromatic hydrocarbons. This finding is significant for the study of molecular interactions and potential applications in separation processes (Holbrey et al., 2003).
Gas Chromatography Applications : Certain imidazolium tetrafluoroborates have been evaluated as stationary phases in gas chromatography, demonstrating unique selectivity and good thermal stability, suggesting their utility in analytical chemistry (Álvarez et al., 2011).
Electrochemical Studies : Research has been conducted on the electrochemical behavior of related compounds, providing insights into their electronic structures and reactivity. This is crucial for applications in electrochemistry and materials science (Nagahora et al., 2017).
Synthesis of Organic Compounds : Imidazolium tetrafluoroborates have been utilized in various synthetic routes to create complex organic compounds, highlighting their role in facilitating organic reactions (Lis, Traina, & Huffman, 1990).
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been reported to show a broad range of biological activities . They are known to interact with various biological targets, including enzymes and receptors, leading to their diverse therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . This can result in a wide range of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their interactions with different biological targets . The downstream effects of these interactions can vary widely, depending on the specific pathways and targets involved .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary, depending on their specific structures .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These effects are likely the result of the compound’s interactions with its various targets .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives
properties
IUPAC Name |
2-ethyl-1,3-dimethylbenzimidazol-3-ium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N2.BF4/c1-4-11-12(2)9-7-5-6-8-10(9)13(11)3;2-1(3,4)5/h5-8H,4H2,1-3H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRAQDJPUXKWBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=[N+](C2=CC=CC=C2N1C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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